3-Methyl-4-nitro-1H-indazole 3-Methyl-4-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 945397-03-5
VCID: VC4833930
InChI: InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
SMILES: CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]
Molecular Formula: C8H7N3O2
Molecular Weight: 177.163

3-Methyl-4-nitro-1H-indazole

CAS No.: 945397-03-5

Cat. No.: VC4833930

Molecular Formula: C8H7N3O2

Molecular Weight: 177.163

* For research use only. Not for human or veterinary use.

3-Methyl-4-nitro-1H-indazole - 945397-03-5

Specification

CAS No. 945397-03-5
Molecular Formula C8H7N3O2
Molecular Weight 177.163
IUPAC Name 3-methyl-4-nitro-2H-indazole
Standard InChI InChI=1S/C8H7N3O2/c1-5-8-6(10-9-5)3-2-4-7(8)11(12)13/h2-4H,1H3,(H,9,10)
Standard InChI Key IBVDAEMIEZJBSW-UHFFFAOYSA-N
SMILES CC1=C2C(=NN1)C=CC=C2[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 3-methyl-4-nitro-1H-indazole is C₈H₇N₃O₂, with a molecular weight of 177.16 g/mol . Early reports erroneously cited the formula as C₈H₈N₄O₂, but corrections based on spectroscopic and crystallographic data confirm the revised formula .

Structural Features

The indazole core consists of a benzene ring fused to a pyrazole ring. Key substituents include:

  • Methyl group (-CH₃) at position 3, enhancing lipophilicity and steric bulk.

  • Nitro group (-NO₂) at position 4, contributing to electron-deficient aromatic systems and facilitating electrophilic substitution reactions .

The tautomeric equilibrium between 1H- and 2H-indazole forms is influenced by the nitro group’s electron-withdrawing effects, stabilizing the 1H-tautomer .

Table 1: Structural Data for 3-Methyl-4-nitro-1H-indazole

PropertyValueSource
Molecular FormulaC₈H₇N₃O₂
Molecular Weight (g/mol)177.16
Tautomeric Preference1H-indazole (≥95%)
X-ray CrystallographyPlanar fused ring system

Synthesis and Manufacturing

Nitrosation of Indoles

Indole derivatives undergo nitrosation with nitrous acid (HNO₂) to form intermediate diazonium salts, which cyclize to yield nitroindazoles. For 3-methyl-4-nitro-1H-indazole, 3-methylindole is treated with HNO₂ at 0–5°C, achieving yields of 60–70% .

Cyclization of Arylhydrazones

Arylhydrazones derived from 4-nitroacetophenone are cyclized under acidic conditions (e.g., HCl/EtOH) to form the indazole core. This method offers modularity for introducing substituents at position 3 .

Optimization Strategies

  • Temperature Control: Reactions performed below 10°C minimize byproducts like 2H-indazole isomers .

  • Catalysis: Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, reducing reaction times by 30% .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity.

Physicochemical Properties

Thermal Stability

3-Methyl-4-nitro-1H-indazole decomposes at 220–225°C, with no distinct melting point due to gradual decomposition . The nitro group contributes to thermal instability, necessitating storage at ≤4°C .

Solubility

  • Polar solvents: Moderately soluble in DMSO (12 mg/mL) and DMF (8 mg/mL).

  • Non-polar solvents: Insoluble in hexane and ether .

Table 2: Key Spectroscopic Features

TechniqueDataSource
¹H NMR (DMSO-d₆)δ 8.45 (d, 1H, H5), 7.92 (t, 1H, H6), 7.65 (d, 1H, H7), 2.55 (s, 3H, CH₃)
IR (cm⁻¹)1530 (NO₂ asym), 1350 (NO₂ sym), 1605 (C=N)
MS (EI)m/z 177 [M]⁺, 149 [M-NO]⁺, 121 [M-NO₂]⁺

Chemical Reactivity and Derivatives

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, yielding 3-methyl-4-amino-1H-indazole, a precursor for anticancer agents .

Electrophilic Substitution

The nitro group deactivates the ring, directing electrophiles to positions 5 and 7. Chlorination (Cl₂/FeCl₃) produces 5-chloro-3-methyl-4-nitro-1H-indazole, used in kinase inhibitor synthesis .

Functionalization at Position 1

Reaction with formaldehyde under acidic conditions forms (3-methyl-4-nitro-1H-indazol-1-yl)methanol, a key intermediate for prodrugs .

Industrial and Research Applications

Pharmaceutical Intermediate

  • Anticancer agents: Serves as a scaffold for ALK and ROS1 inhibitors (e.g., entrectinib) .

  • MAO-B inhibitors: 7-Nitroindazoles show promise in neurodegenerative disease therapy .

Material Science

Nitroindazoles are explored as ligands in luminescent metal-organic frameworks (MOFs) due to their rigid structure .

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